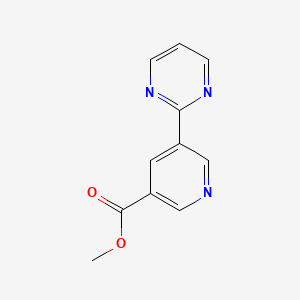

Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate

Vue d'ensemble

Description

Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate typically involves multi-step procedures. One common method starts with the esterification of nicotinic acid to yield an intermediate ester. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the final product .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to N-oxides using oxidizing agents like 3-chloroperoxybenzoic acid.

Reduction: Reduction of intermediates using agents like sodium and ammonium chloride.

Substitution: Nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidizing Agents: 3-chloroperoxybenzoic acid.

Reducing Agents: Sodium and ammonium chloride.

Nucleophiles: Trimethylsilyl cyanide.

Major Products: The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as improved drug delivery systems

Mécanisme D'action

The mechanism of action of Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of DNA topoisomerase, thereby preventing DNA replication in cancer cells .

Comparaison Avec Des Composés Similaires

Pyrimidine Derivatives: Such as imatinib, dasatinib, and nilotinib, which are used in cancer treatment.

Pyridine Derivatives: Including various antimicrobial and anti-inflammatory agents.

Uniqueness: Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate is unique due to its dual pyridine and pyrimidine structure, which allows it to interact with a broader range of biological targets compared to compounds with only one of these rings .

Activité Biologique

Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

1. Chemical Structure and Synthesis

This compound features a pyridine and pyrimidine ring system, which is known for conferring various biological activities. The synthesis of this compound typically involves multi-step reactions, including cyclization and esterification processes. Recent advancements have streamlined these synthetic routes, enhancing yield and purity.

2.1 Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes:

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 23.8 ± 0.20 | COX-2 |

| Celecoxib (standard) | 0.04 ± 0.01 | COX-2 |

These findings suggest that the compound could serve as a potential lead for developing new anti-inflammatory drugs with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In a series of tests against Gram-positive and Gram-negative bacteria, it demonstrated notable efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

2.3 Anticancer Activity

This compound has shown promising anticancer activity in various cancer cell lines. Studies have reported IC50 values indicating substantial growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cells:

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| MCF-7 | 11.73 | 5-Fluorouracil |

| A549 | 9.46 | Doxorubicin |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyridine and pyrimidine rings. Preliminary SAR studies indicate that electron-donating groups enhance COX inhibition, while bulky substituents may reduce antimicrobial efficacy .

4. Case Studies

Case Study: Anti-inflammatory Effects

A study involving carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced inflammation compared to control groups treated with indomethacin, showcasing its potential as an effective anti-inflammatory agent .

Case Study: Anticancer Efficacy

In vitro assays on MCF-7 cells revealed that the compound not only inhibited cell proliferation but also increased levels of caspase activity, indicating the induction of apoptosis . This suggests a dual mechanism of action involving both growth inhibition and programmed cell death.

Propriétés

IUPAC Name |

methyl 5-pyrimidin-2-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-16-11(15)9-5-8(6-12-7-9)10-13-3-2-4-14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCQONYNRJUNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736157 | |

| Record name | Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237518-65-8 | |

| Record name | Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.